Flucythrinate
Overview
Description
Flucythrinate is a pyrethroid insecticide and acaricide . It is also known by other names such as Fluorocythrin, CyBolt, and Cythrin . Its molecular formula is C26H23F2NO4 .
Molecular Structure Analysis
This compound has a molecular weight of 451.46 g/mol . Its IUPAC name is [cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate . The InChIKey
Scientific Research Applications
Detection and Quantification in Environmental and Crop Samples
A monoclonal antibody-based ELISA (enzyme-linked immunosorbent assay) has been developed for the analysis of Flucythrinate in environmental and food samples. This assay employs monoclonal antibodies reactive to this compound, optimizing detection in water, soil, and extracts of apple and tea samples. The sensitivity of the assay has been significantly enhanced through specific incubation conditions, showcasing its potential for routine monitoring of this compound residues in the environment and food chains (Nakata, Fukushima, & Ohkawa, 2001).
Interaction with Biological Molecules
Research has also been conducted on the interaction between this compound and bovine serum albumin (BSA), revealing insights into the biochemical dynamics of this compound within biological systems. The study employed spectroscopic methods to investigate this interaction under physiological conditions, providing valuable information on the binding process and the impact of this compound on the conformation and microenvironment of BSA. This research suggests that the interaction involves van der Waals forces and leads to spontaneous binding, highlighting the potential biological implications of this compound exposure (Zhou Yiwen, 2010).
Analytical Methodologies for Soil Extraction
An analytical method utilizing microwave-assisted extraction has been developed for extracting this compound from soil samples for subsequent detection by gas chromatography. This method emphasizes efficiency in extracting synthetic pyrethroid insecticides from environmental samples, offering a robust tool for environmental monitoring and assessment of this compound's ecological impact. The method demonstrates high recovery yields and precision, indicating its effectiveness for routine analysis and environmental surveillance (Esteve-Turrillas, Aman, Pastor, & Guardia, 2004).
Mechanism of Action
Target of Action
Flucythrinate is a synthetic pyrethroid insecticide . The primary targets of this compound are a wide range of pests on various fruit and vegetables .
Mode of Action
Like other pyrethroids, it is believed to act on the nervous system of insects, causing rapid paralysis .
Biochemical Pathways
The principal metabolic pathways of this compound involve ester cleavage and oxidation at the para position of the alcohol moiety and at the gem-dimethyl groups of the acid moiety . The metabolite with the hydroxyl substituent in the alcohol moiety is excreted as the sulfate conjugate in urine .
Pharmacokinetics
This compound has a low aqueous solubility and a low volatility . It is moderately persistent in soils but less so in water .
Result of Action
The result of this compound’s action is the unbalanced growth and death of the targeted pests . This is achieved by disrupting the normal functioning of the nervous system in these organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is moderately persistent in soils but less so in water . Its low aqueous solubility and low volatility suggest that it is likely to remain in the environment where it is applied, rather than being transported to non-target areas . .
Biochemical Analysis
Biochemical Properties
Flucythrinate interacts with certain proteins and enzymes in the body. The principal metabolic pathways of this compound involve ester cleavage and oxidation at the para position of the alcohol moiety and at the gem-dimethyl groups of the acid moiety . The metabolite with the hydroxyl substituent in the alcohol moiety is excreted as the sulphate conjugate in urine .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to be toxic to humans via the oral route and is considered to be a neurotoxicant
Molecular Mechanism
The molecular mechanism of this compound’s action involves interactions with the sodium channels in the nervous system of insects . This interaction disrupts the normal functioning of the nervous system, leading to the paralysis and eventual death of the insect .
Temporal Effects in Laboratory Settings
This compound is moderately persistent in soils but less so in water . It has a low aqueous solubility and a low volatility
Metabolic Pathways
This compound is involved in specific metabolic pathways. As mentioned earlier, the principal metabolic pathways involve ester cleavage and oxidation
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2NO4/c1-17(2)24(18-11-13-21(14-12-18)32-26(27)28)25(30)33-23(16-29)19-7-6-10-22(15-19)31-20-8-4-3-5-9-20/h3-15,17,23-24,26H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIHOLCMZGAKNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022301 | |
Record name | Flucythrinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thick liquid; [Merck Index] Technical product is dark amber liquid; [HSDB] Clear colorless viscous liquid; [MSDSonline] | |
Record name | Flucythrinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5327 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
108 °C at 0.35 mm Hg | |
Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In acetone >820, xylene 1,810, n-propanol >780, corn oil > 560, cottonseed oil >300, soya bean oil >300, hexane 90 (all in g/L, 21 °C)., In water, 0.06 mg/L at 25 °C | |
Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.189 at 22 °C | |
Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 8.7X10-9 mm Hg at 25 °C | |
Record name | Flucythrinate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5327 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/, For more Mechanism of Action (Complete) data for FLUCYTHRINATE (8 total), please visit the HSDB record page. | |
Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous liquid | |
CAS No. |
70124-77-5 | |
Record name | Flucythrinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70124-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Flucythrinate [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070124775 | |
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Record name | Flucythrinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyano(3-phenoxyphenyl)methyl 2-[4-difluoromethoxy)phenyl]-3-methylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.544 | |
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Record name | FLUCYTHRINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57D0GAO3RX | |
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Record name | FLUCYTHRINATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6647 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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